molecular formula C21H19N3O2S B2941577 N-(2-ethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide CAS No. 1021260-42-3

N-(2-ethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide

Cat. No.: B2941577
CAS No.: 1021260-42-3
M. Wt: 377.46
InChI Key: JPSXSBXJGYODPE-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a synthetic imidazo[2,1-b][1,3]thiazole derivative characterized by a carboxamide group at position 3, a 4-methoxyphenyl substituent at position 6, and a 2-ethylphenyl moiety on the amide nitrogen. Its structural framework allows for diverse modifications, making it a candidate for comparative analysis with analogs to evaluate substituent effects on physicochemical and biological properties.

Properties

IUPAC Name

N-(2-ethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-3-14-6-4-5-7-17(14)22-20(25)19-13-27-21-23-18(12-24(19)21)15-8-10-16(26-2)11-9-15/h4-13H,3H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSXSBXJGYODPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: N-(2-ethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The imidazo[2,1-b][1,3]thiazole core is frequently functionalized with aromatic or heteroaromatic groups. Key structural analogs and their properties are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Properties
Target Compound N-(2-ethylphenyl), 6-(4-methoxyphenyl) C₂₃H₂₂N₃O₂S* 404.5* N/A Hypothesized enhanced lipophilicity due to ethyl group
5h N-(6-chloropyridin-3-yl), 6-(4-methoxyphenyl) C₂₀H₁₆ClN₄O₂S 427.9 108–110 High yield (81%); moderate solubility in polar solvents
5l N-(6-(4-(4-methoxybenzyl)piperazinyl)pyridin-3-yl), 6-(4-chlorophenyl) C₃₃H₃₁ClN₆O₂S 627.2 N/A IC₅₀ = 1.4 μM (MDA-MB-231); VEGFR2 inhibition (5.72% at 20 μM)
BI71906 N-(pyridin-3-ylmethyl), 6-(4-fluorophenyl) C₁₈H₁₃FN₄OS 352.4 N/A Compact structure; fluorophenyl enhances metabolic stability
3d N-benzoyl, 6-(4-bromophenyl) C₂₃H₁₈BrN₅OS 516.4 N/A Aldose reductase inhibition (IC₅₀ = 0.89 μM)

*Calculated based on structural similarity.

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxyphenyl group (electron-donating) in the target compound may enhance π-π stacking interactions in biological targets, contrasting with the 4-chlorophenyl (electron-withdrawing) in 5l, which improves cytotoxic activity .
Anticancer Activity
  • Compound 5l : Exhibits potent cytotoxicity against MDA-MB-231 cells (IC₅₀ = 1.4 μM), surpassing sorafenib (IC₅₀ = 5.2 μM). Its 4-chlorophenyl and piperazinylpyridine groups contribute to VEGFR2 inhibition.
  • Target Compound: While direct data are unavailable, the 4-methoxyphenyl group may modulate kinase selectivity, as seen in related imidazo[2,1-b]thiazoles .
Enzyme Inhibition
  • Compound 3d : A bromophenyl-containing derivative shows strong aldose reductase inhibition (IC₅₀ = 0.89 μM), highlighting the role of halogenated aromatics in enzyme binding.

Biological Activity

N-(2-ethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a synthetic compound that belongs to a class of imidazo[2,1-b][1,3]thiazole derivatives. This compound has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and other therapeutic applications. The following sections provide a detailed overview of its biological activity based on recent research findings.

  • Chemical Name : this compound
  • CAS Number : 1021260-42-3
  • Molecular Formula : C21H19N3O2S
  • Molecular Weight : 373.46 g/mol .

Research indicates that imidazo[2,1-b][1,3]thiazole derivatives, including the target compound, exhibit their biological effects primarily through the inhibition of specific kinases and modulation of cell cycle proteins. Notably, they have been shown to inhibit phosphorylation of focal adhesion kinase (FAK), which is crucial in various cancer cell signaling pathways . This inhibition leads to reduced cell proliferation and migration in cancer cells.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies:

  • Cytotoxicity : The compound demonstrated significant cytotoxic effects against various human cancer cell lines. For instance, it exhibited IC50 values ranging from 1.7 to 2.9 µM against cell lines such as MIAPaCa-2 (pancreatic cancer), MCF-7 (breast cancer), HeLa (cervical cancer), and DU-145 (prostate cancer) .
Cell LineIC50 Value (µM)
MIAPaCa-21.7
MCF-72.0
HeLa2.5
DU-1452.9
  • Mechanism of Induction : The compound induces apoptosis through activation of caspase-3 and promotes cell cycle arrest at the G2/M phase by increasing cyclin B1 levels . This suggests that it may effectively trigger programmed cell death in malignancies.

Other Biological Activities

In addition to its anticancer properties, derivatives of imidazo[2,1-b][1,3]thiazole have shown:

  • Antimicrobial Activity : Some studies suggest that these compounds possess antimicrobial properties against various bacterial strains .
  • Antitubercular Effects : There is emerging evidence indicating potential efficacy against tuberculosis pathogens .

Case Studies and Research Findings

Several studies have documented the effects of this compound:

  • Study on FAK Inhibition :
    • A study highlighted the ability of imidazo[2,1-b][1,3]thiazole derivatives to inhibit FAK phosphorylation in mesothelioma cells. Compounds similar to the target showed IC50 values between 0.59 and 2.81 µM .
  • Caspase Activation Study :
    • Immunoblot analysis revealed that treatment with this compound led to increased levels of cyclin B1 and activated caspase pathways indicative of apoptosis in treated cells .

Q & A

Q. How are green chemistry principles integrated into synthesis?

  • Methodology :
  • Solvent-free conditions : Mechanochemical grinding for cyclization steps reduces waste.
  • Biodegradable catalysts : Use immobilized lipases for enantioselective modifications .

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